3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzimidazoquinazolinone core, a methoxyphenyl group, and a phenylethenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of 1H-benzo[d]imidazol-2-amine with various aldehydes and 1,3-dicarbonyl compounds in the presence of a catalyst such as molybdate sulfuric acid under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of novel nanomagnetic reagents such as Cu@Fe3O4 MNPs (magnetic nanoparticles) to catalyze the reaction. These catalysts can be easily separated and reused, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The methoxy and phenylethenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted benzimidazoquinazolinones, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of specific pathways such as the STAT3 pathway, which is involved in neuroinflammation and cancer progression
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, making it a candidate for drug development
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced catalytic activity.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in neuroinflammation and cancer progression . The compound also modulates the activity of VEGFR2 and PPARγ, leading to the downregulation of AKT activity and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological and chemical properties.
2H-indazolo[2,1-b]phthalazine-triones: These compounds have a different core structure but share some similarities in their synthetic routes and applications.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one lies in its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple pathways and its potential as a therapeutic agent make it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H25N3O2 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C29H25N3O2/c1-34-22-14-12-20(13-15-22)21-17-24-28(27(33)18-21)26(16-11-19-7-3-2-4-8-19)32-25-10-6-5-9-23(25)30-29(32)31-24/h2-16,21,26H,17-18H2,1H3,(H,30,31)/b16-11+ |
InChI Key |
LFSSYFWGTHSGLA-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)/C=C/C6=CC=CC=C6)C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C=CC6=CC=CC=C6)C(=O)C2 |
Origin of Product |
United States |
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